
5-(2-Bromoethyl)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromoethyl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a bromoethyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethyl)thiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives followed by carboxylation. One common method includes the bromination of 2-ethylthiophene using bromine in the presence of a catalyst, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(2-Bromoethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The carboxylic acid group can be involved in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and arylboronic acids under inert atmosphere.
Major Products Formed:
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Thiophene oxides and related compounds.
Coupling Products: Biaryl compounds and other complex structures.
Wissenschaftliche Forschungsanwendungen
5-(2-Bromoethyl)thiophene-2-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Its derivatives are studied for their antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-(2-Bromoethyl)thiophene-2-carboxylic acid involves its interaction with biological targets, such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiophene ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Vergleich Mit ähnlichen Verbindungen
Thiophene-2-carboxylic acid: Lacks the bromoethyl group, leading to different reactivity and applications.
5-Bromothiophene-2-carboxylic acid: Similar structure but without the ethyl group, affecting its chemical behavior.
Uniqueness: 5-(2-Bromoethyl)thiophene-2-carboxylic acid is unique due to the presence of both the bromoethyl and carboxylic acid groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Eigenschaften
Molekularformel |
C7H7BrO2S |
|---|---|
Molekulargewicht |
235.10 g/mol |
IUPAC-Name |
5-(2-bromoethyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H7BrO2S/c8-4-3-5-1-2-6(11-5)7(9)10/h1-2H,3-4H2,(H,9,10) |
InChI-Schlüssel |
TUACROSILUPTOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)C(=O)O)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




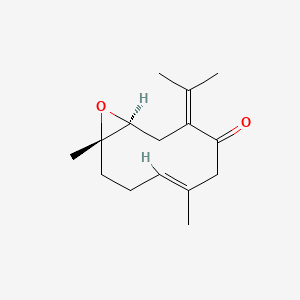

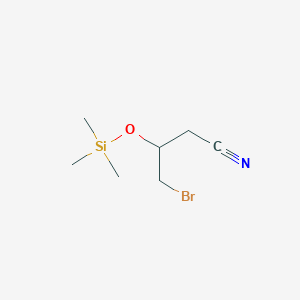

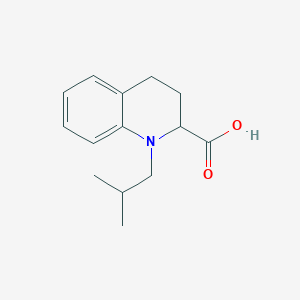


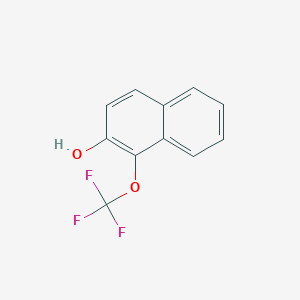

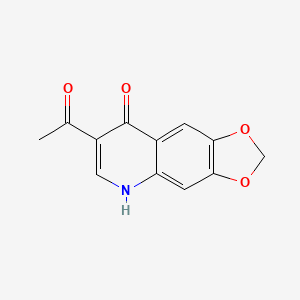
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11878056.png)
![2',3-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B11878059.png)
